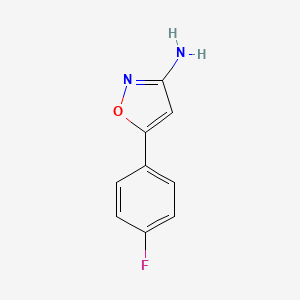

5-(4-Fluorophenyl)isoxazol-3-amine

Description

Significance of the Isoxazole (B147169) Core in Chemical Biology and Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of biologically active molecules. nih.govsigmaaldrich.com Its prevalence in medicinal chemistry stems from a combination of favorable properties. The isoxazole moiety is considered a "privileged scaffold," a structural framework that can bind to multiple, diverse biological targets, thereby exhibiting a wide range of pharmacological effects. epa.govmdpi.com

The inherent chemical properties of the isoxazole ring, including its electron-rich aromatic nature and the reactivity of the weak nitrogen-oxygen bond, make it a versatile building block for chemists. nih.gov These features allow for a variety of chemical modifications, enabling the fine-tuning of a molecule's size, shape, and electronic distribution to optimize its interaction with a specific biological target. google.com

The significance of the isoxazole core is underscored by its presence in a multitude of compounds demonstrating broad biological activities, including:

Antimicrobial and Antibacterial nih.gov

Anti-inflammatory nih.gov

Antiviral google.com

Antifungal nih.gov

This wide-ranging bioactivity has made isoxazole derivatives attractive candidates in drug discovery programs targeting a spectrum of diseases, from infections to neurodegenerative disorders and various forms of cancer. nih.govchemimpex.com

Overview of Research Trajectory for 5-(4-Fluorophenyl)isoxazol-3-amine

This compound has established its role in the scientific community primarily as a valuable intermediate and building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluorophenyl group often enhances metabolic stability and membrane permeability, making it an attractive feature in drug design. nih.gov

The research trajectory for this compound is not that of a final drug product, but rather of a crucial starting material. Its primary amine group provides a reactive handle for a variety of chemical transformations, allowing for the construction of a diverse library of derivative compounds.

A significant area of its application is in the synthesis of N-substituted urea (B33335) and amide derivatives . For instance, the reaction of this compound with various isocyanates or acyl chlorides leads to the formation of isoxazolyl-ureas and -amides. These classes of compounds have been explored for their potential as kinase inhibitors . acs.orgbldpharm.com Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of inhibitors for specific kinases, such as FMS-like tyrosine kinase 3 (FLT3), is an active area of anticancer research. acs.org

Furthermore, this amine has been utilized in the construction of fused heterocyclic systems. Through cyclization reactions, the isoxazole ring can be annulated with other rings to create novel, polycyclic scaffolds. nih.gov These more complex structures can present unique three-dimensional shapes for interacting with biological targets.

Below are tables detailing the basic properties of the compound and its role as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 925005-35-2 sigmaaldrich.com |

| Molecular Formula | C₉H₇FN₂O sigmaaldrich.com |

| Molecular Weight | 178.16 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 127-132 °C sigmaaldrich.com |

Table 2: Research Applications of this compound

| Application Area | Description | Representative Derivatives |

|---|---|---|

| Kinase Inhibitors | Serves as a scaffold for building molecules that inhibit kinase activity, relevant in oncology research. | N-(isoxazol-3-yl)-N'-phenylurea derivatives acs.org |

| Anticancer Research | Used as a starting material for compounds evaluated for their ability to inhibit the growth of cancer cells. | Fused isoxazolo[4,5-e] nih.govepa.govgoogle.comtriazepines nih.gov |

| Heterocyclic Synthesis | Acts as a precursor for creating more complex, multi-ring heterocyclic systems. nih.gov | Isoxazolo-triazepine systems nih.gov |

Strategies for Isoxazole Ring Formation

The formation of the isoxazole heterocycle can be achieved through several strategic approaches. The most prominent methods include the cyclization of linear precursors and the powerful [3+2] cycloaddition reactions, which offer a high degree of control over substitution patterns.

Cyclization Reactions

Cyclization reactions involve the formation of the isoxazole ring from an acyclic precursor containing the requisite atoms. A foundational and widely used method is the condensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine.

The reaction between a 1,3-dicarbonyl compound and hydroxylamine represents one of the most classic and important methods for isoxazole synthesis, often referred to as the Claisen isoxazole synthesis. nih.gov This approach, however, can sometimes lead to the formation of regioisomeric mixtures, and achieving high selectivity can be challenging. nih.gov The reaction proceeds through the initial formation of an oxime intermediate with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.

Modern methodologies have focused on controlling the regioselectivity of this condensation. By using β-enamino diketones, which are versatile 1,3-dielectrophilic systems, greater control over the reaction's outcome can be achieved. nih.gov The regiochemical course of the cyclocondensation can be influenced by varying the reaction conditions, such as the solvent, the use of additives like pyridine, or a Lewis acid carbonyl activator like BF₃. rsc.org These modifications have enabled the regioselective synthesis of various 4,5-disubstituted, 3,4-disubstituted, and 3,4,5-trisubstituted isoxazoles under mild conditions. nih.govrsc.org

| Precursor(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| β-enamino diketone + NH₂OH·HCl | EtOH, reflux, 1h | 4,5-disubstituted isoxazole | 85% | nih.gov |

| β-enamino diketone + NH₂OH·HCl | MeCN, Pyridine, rt, 2h | 3,4-disubstituted isoxazole | 81% | nih.gov |

| β-enamino diketone + NH₂OH·HCl | MeCN, BF₃·OEt₂, Pyridine, rt, 1.5h | 3,4,5-trisubstituted isoxazole | 79% | nih.gov |

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful and highly versatile pericyclic reaction for constructing five-membered heterocycles, including isoxazoles and their partially saturated isoxazoline (B3343090) precursors. chesci.comwikipedia.org This reaction involves the combination of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne). wikipedia.org For isoxazole synthesis, the most common 1,3-dipole is a nitrile oxide. sci-hub.seyoutube.com These reactions are stereospecific and often highly regioselective, making them a cornerstone of modern heterocyclic chemistry. wikipedia.org

The [3+2] cycloaddition of a nitrile oxide with an alkene is a fundamental method for synthesizing 2-isoxazolines, which can be subsequently oxidized to the corresponding aromatic isoxazoles if desired. nih.govchem-station.com Nitrile oxides are reactive intermediates that are typically generated in situ to prevent their rapid dimerization. chem-station.com Common methods for generating nitrile oxides include the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl halides. tandfonline.comresearchgate.net

The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory. mdpi.com For electron-rich alkenes, the reaction is typically controlled by the interaction between the alkene's Highest Occupied Molecular Orbital (HOMO) and the nitrile oxide's Lowest Unoccupied Molecular Orbital (LUMO), leading to 5-substituted isoxazolines. Conversely, with electron-poor alkenes, the interaction between the nitrile oxide's HOMO and the alkene's LUMO dominates, favoring the formation of 4-substituted products. This reaction is highly valued as it can create up to three new contiguous stereocenters in a single step when reacting with olefins.

| Nitrile Oxide Precursor (Aldoxime) | Alkene | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| p-Tolualdoxime | tert-Butyl acrylate | NaCl, Oxone, Na₂CO₃, Ball-milling | 3-(p-Tolyl)-4,5-dihydroisoxazole-5-carboxylate | 82% | tandfonline.com |

| p-Tolualdoxime | Styrene | NaCl, Oxone, Na₂CO₃, Ball-milling | 5-Phenyl-3-(p-tolyl)-4,5-dihydroisoxazole | 86% | tandfonline.com |

| Benzaldoxime | (E)-Chalcone | NaCl, Oxone, Na₂CO₃, Ball-milling | 3,4,5-Triphenyl-4,5-dihydroisoxazole | 75% | tandfonline.com |

Functionalized halogenoximes, such as hydroximoyl chlorides and bromides, are stable and convenient precursors for the in situ generation of nitrile oxides. sci-hub.se In the presence of a base (e.g., triethylamine), these compounds undergo dehydrohalogenation to release the highly reactive nitrile oxide, which is immediately trapped by a co-present alkene dipolarophile. acs.org This method avoids the need to handle potentially unstable aldoximes and allows for a one-pot cycloaddition process.

This strategy has been successfully applied to the synthesis of a wide range of isoxazoles, including those bearing fluoroalkyl groups, which are of significant interest in medicinal chemistry. acs.org The reaction of CF₃-substituted alkenes with halogenoximes bearing various functional groups (esters, halides, protected amines) proceeds in a regioselective manner to afford 5-trifluoromethylisoxazoles in good to excellent yields, even on a large scale. acs.org

| Halogenoxime | Alkene | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 2-chloro-2-(hydroxyimino)acetate | 3,3,3-Trifluoroprop-1-ene | Et₃N, CH₂Cl₂, rt | Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate | 88% | acs.org |

| N-Hydroxy-4-nitrobenzimidoyl chloride | 3,3,3-Trifluoroprop-1-ene | Et₃N, CH₂Cl₂, rt | 3-(4-Nitrophenyl)-5-(trifluoromethyl)isoxazole | 94% | acs.org |

| 2-Bromo-N-hydroxyacetimidoyl chloride | 3,3,3-Trifluoroprop-1-ene | Et₃N, CH₂Cl₂, rt | 3-(Bromomethyl)-5-(trifluoromethyl)isoxazole | 71% | acs.org |

Nitrones, which are N-oxides of imines, are another class of 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with dipolarophiles to yield isoxazolidine rings. chesci.comrsc.org The reaction of nitrones with alkenes is a powerful method for creating complex molecular architectures, as it can generate multiple stereocenters in a single step. mdpi.com

Indenone and its derivatives can serve as competent dipolarophiles in these reactions. For instance, indanone-derived ketonitrones have been shown to undergo efficient [3+2] cycloaddition with alkynes to produce spirocyclic indenyl isoxazolines. rsc.orgnih.gov This transformation provides a highly efficient and direct route to structurally diverse spiro compounds. nih.gov The ketonitrones can be generated in situ from the corresponding unsaturated ketones and N-alkylhydroxylamines, followed by trapping with the dipolarophile. rsc.org This approach is notable for its ability to construct complex spirocyclic systems, which are of interest in drug discovery, under mild conditions. rsc.org

| Nitrone | Dipolarophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Indanone-derived N-benzyl nitrone | Diethyl acetylenedicarboxylate | DCM, 40 °C | Spiro[indene-1,5'-isoxazoline] derivative | 91% | nih.gov |

| Indanone-derived N-methyl nitrone | Diethyl acetylenedicarboxylate | DCM, 40 °C | Spiro[indene-1,5'-isoxazoline] derivative | 92% | nih.gov |

| Indanone-derived N-ethyl nitrone | Dimethyl acetylenedicarboxylate | DCM, 40 °C | Spiro[indene-1,5'-isoxazoline] derivative | 85% | nih.gov |

Multicomponent Reaction Approaches for Isoxazol-5(2H)-ones

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like isoxazol-5(2H)-ones from three or more starting materials in a single operation. mdpi.com These reactions are particularly valuable in green chemistry as they often reduce the number of synthetic steps, minimize waste, and can sometimes be performed in environmentally benign solvents like water. mdpi.comkthmcollege.ac.in

A common MCR for the synthesis of 4-arylmethylene-3-methylisoxazol-5(4H)-ones involves the condensation of an aromatic aldehyde, a β-ketoester such as ethyl acetoacetate, and hydroxylamine hydrochloride. kthmcollege.ac.inniscpr.res.innih.gov This approach is catalyzed by a variety of catalysts, including organic acids like citric acid and malic acid, and can be carried out in water, promoting a green synthesis. kthmcollege.ac.inresearchgate.net The reaction proceeds through the formation of an isoxazol-5(4H)-one intermediate, which then undergoes a Knoevenagel condensation with the aromatic aldehyde. The yields of these reactions are generally good to excellent, depending on the nature of the aromatic aldehyde and the reaction conditions.

The following table summarizes the yields of 4-arylmethylene-3-methylisoxazol-5(4H)-ones synthesized via a one-pot, three-component reaction using citric acid as a catalyst in water. orientjchem.org

| Entry | Aromatic Aldehyde | Reaction Time (h) | Yield (%) |

| 1 | Phenyl | 8 | 90 |

| 2 | 4-Methoxyphenyl | 5 | 90 |

| 3 | 2-Methoxyphenyl | 5 | 85 |

| 4 | 3-Bromophenyl | 24 | 70 |

| 5 | 4-(Dimethylamino)phenyl | 5 | 90 |

| 6 | 4-Methylphenyl | 6 | 80 |

One-Pot Synthetic Procedures

One-pot syntheses, closely related to MCRs, are sequential reactions where subsequent reagents are added to the reactor without the isolation of intermediates. This strategy enhances efficiency by reducing workup and purification steps. The synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones can be effectively achieved through one-pot procedures. niscpr.res.innih.govresearchgate.net

For instance, a mixture of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride can be reacted in the presence of a catalyst in a single vessel to yield the desired isoxazolone derivative. orientjchem.org Various catalytic systems have been employed to promote this transformation, including both acidic and basic catalysts. nih.gov The choice of catalyst and solvent can significantly influence the reaction time and yield. Green chemistry principles are often incorporated by using water as the solvent and employing mild, recyclable catalysts. kthmcollege.ac.inniscpr.res.in

The reaction of various aromatic aldehydes with ethyl acetoacetate and hydroxylamine hydrochloride using sodium malonate as a catalyst in water at room temperature provides the corresponding isoxazol-5(4H)-ones in good to high yields. niscpr.res.in

| Entry | Aromatic Aldehyde | Reaction Time (min) | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | 30 | 95 |

| 2 | 4-Methylbenzaldehyde | 35 | 92 |

| 3 | 4-Methoxybenzaldehyde | 30 | 96 |

| 4 | 3-Nitrobenzaldehyde | 40 | 90 |

| 5 | 2-Hydroxybenzaldehyde | 35 | 94 |

Introduction of the Fluorophenyl Moiety

The introduction of a fluorophenyl group is a critical step in the synthesis of this compound. This can be achieved either by starting with a precursor already containing the fluorophenyl ring or by attaching the moiety to a pre-formed isoxazole ring.

Electrophilic Aromatic Substitution Strategies

While direct electrophilic aromatic substitution on the isoxazole ring to introduce a fluorophenyl group is not a commonly reported method, the principles of such reactions are fundamental in organic synthesis. Electrophilic aromatic substitution typically involves the reaction of an aromatic ring with an electrophile, leading to the substitution of a hydrogen atom. In the context of synthesizing the target molecule, a more plausible approach involves using a starting material that already contains the 4-fluorophenyl group, such as 4-fluorobenzaldehyde, in a multicomponent reaction as described in section 2.1.2.

Coupling Reactions Using Fluorinated Precursors

A powerful and versatile method for introducing the 4-fluorophenyl moiety is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comresearchgate.net This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.com

For the synthesis of 5-(4-Fluorophenyl)isoxazole, a 5-haloisoxazole (e.g., 5-bromoisoxazole or 5-iodoisoxazole) can be coupled with 4-fluorophenylboronic acid. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields. This method offers a high degree of functional group tolerance and allows for the late-stage introduction of the fluorophenyl group.

A general representation of the Suzuki-Miyaura coupling for this purpose is as follows:

This strategy has been successfully applied to the synthesis of various aryl-substituted isoxazoles.

Amine Functionalization Techniques

The final step in the synthesis of this compound is the introduction of the amine group at the 3-position of the isoxazole ring.

Reductive Amination Protocols

Reductive amination is a widely used method for the formation of amines from carbonyl compounds. organic-chemistry.org In the context of synthesizing this compound, a plausible precursor would be a 5-(4-fluorophenyl)isoxazol-3-one. This intermediate could potentially be converted to the corresponding 3-amine via a reductive amination process.

The general protocol for reductive amination involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. harvard.edu In this specific case, the isoxazol-3-one can be considered a cyclic ketone. A possible, though not explicitly documented, synthetic route could involve the reaction of 5-(4-fluorophenyl)isoxazol-3-one with an ammonia source to form an intermediate imine, which is then reduced in situ using a suitable reducing agent like sodium borohydride or sodium cyanoborohydride. The choice of reducing agent and reaction conditions would be critical to ensure the reduction of the imine without affecting the isoxazole ring.

An in-depth examination of the synthetic pathways leading to this compound reveals a landscape of sophisticated chemical transformations. This article focuses exclusively on the methodologies employed in its synthesis and functionalization, with particular attention to catalytic processes and green chemistry approaches.

Structure

2D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJQKMNQXKXFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30526965 | |

| Record name | 5-(4-Fluorophenyl)-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30526965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925005-35-2 | |

| Record name | 5-(4-Fluorophenyl)-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30526965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 925005-35-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity and Pharmacological Investigations

Neuropharmacological Studies

Antidepressant Effects and Neurotransmitter Modulation

The isoxazole (B147169) and isoxazoline (B3343090) cores are recognized pharmacophores in the development of new drugs targeting the central nervous system. researchgate.net Derivatives have been investigated for potential antidepressant effects, often linked to their ability to modulate key monoamine neurotransmitters. researchgate.netnih.gov

Tricyclic antidepressants, a classic benchmark, exert their effects by blocking the reuptake of serotonin (B10506) and norepinephrine (B1679862), thereby increasing their levels in the brain. mayoclinic.org While direct data on 5-(4-Fluorophenyl)isoxazol-3-amine is not available, other fluorophenyl-containing compounds have been shown to produce antidepressant-like effects through interaction with the serotonergic system. nih.gov

For instance, studies on 3-(4-fluorophenylselenyl)-2,5-diphenylselenophene demonstrated an antidepressant-like effect that was linked to the inhibition of serotonin (5-HT) uptake in synaptosomes. nih.gov The effect of this compound was blocked by antagonists of various serotonin receptors (5-HT1A, 5-HT2, 5-HT3), indicating a mechanism dependent on the serotonergic pathway. nih.gov Furthermore, some novel monoamine oxidase (MAO) inhibitors, which increase synaptic monoamines, have shown antidepressant potential by decreasing serotonin turnover in key brain regions like the cerebral cortex and hippocampus. nih.gov This highlights a common mechanism for antidepressant action that compounds related to this compound might share.

The modulation of norepinephrine is a critical component of the action of many antidepressant medications. mayoclinic.org Dual-action drugs that inhibit the reuptake of both serotonin and norepinephrine (SNRIs) are considered effective therapeutic agents. nih.gov Although specific studies on this compound are absent, the general class of tricyclic antidepressants provides a framework for understanding potential noradrenergic activity. mayoclinic.org Compounds like desipramine (B1205290) and nortriptyline (B1679971) are well-characterized noradrenaline reuptake inhibitors (NRIs). nih.gov The antidepressant-like effects of some compounds are associated with changes in norepinephrine turnover, though this is not a universal finding across all monoamine-modulating agents. nih.gov

Modulation of AMPA Receptor Activity

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a primary mediator of fast excitatory synaptic transmission in the brain, is a significant pharmacological target. nih.govwikipedia.org The isoxazole scaffold is a core component of compounds designed to modulate this receptor. nih.govmdpi.comnih.gov The antidepressant effects of many agents, including novel ones like ketamine, are believed to require the activation of AMPA receptors. nih.gov

Research has shown that isoxazole derivatives can act as both inhibitors and positive allosteric modulators (PAMs) of AMPA receptors.

Inhibitory Activity : Certain isoxazole-4-carboxamide derivatives have been identified as potent inhibitors of AMPA receptor activity. mdpi.comresearchgate.netnih.gov In electrophysiological studies, these compounds were found to significantly reduce AMPA receptor-mediated whole-cell currents. researchgate.netnih.gov

Positive Allosteric Modulation : Other isoxazole derivatives, particularly bis(isoxazoles), have been developed as promising PAMs. nih.govnih.gov These molecules potentiate AMPA receptor currents, an action that is being explored for its neuroprotective and cognitive-enhancing potential. nih.govnih.gov

Table 1: Effects of Isoxazole Derivatives on AMPA Receptor Activity

| Compound Class | Specific Derivative Example | Effect on AMPA Receptor | Observed Potency/Efficacy | Source(s) |

|---|---|---|---|---|

| Isoxazole-4-Carboxamides | CIC-1 / CIC-2 | Inhibition | 8-fold and 7.8-fold inhibition, respectively. | mdpi.comresearchgate.net |

| Bis(isoxazole) | 1,4-phenylenedi(methylene)bis(5-aminoisoxazole-3-carboxylate) | Positive Allosteric Modulation | Potentiated kainate-induced currents by up to 70% at 10⁻¹¹ M. | nih.gov |

| Bis(isoxazole) | Dimethyl 5,5'-(ethane-1,2-diylbis(sulfanediyl))bis(isoxazole-3-carboxylate) | Positive Allosteric Modulation | Maximum potentiation of kainate-induced currents by 77% at 10⁻¹⁰ M. | nih.gov |

Atypical Dopamine (B1211576) Transporter (DAT) Inhibition

The dopamine transporter (DAT) is a key target for psychostimulants and various therapeutic agents. nih.govkoreascience.kr Atypical DAT inhibitors are of particular interest as they may treat psychostimulant abuse without having reinforcing properties themselves. nih.govnih.gov While no direct studies link this compound to DAT, research into compounds containing a bis(4-fluorophenyl) moiety has yielded significant findings.

A series of (bis(4-fluorophenyl)methyl)sulfinyl alkyl alicyclic amines have been developed and evaluated for their binding affinity at DAT. nih.govnih.gov These compounds are considered atypical inhibitors. Molecular modeling suggests that, unlike cocaine, these atypical inhibitors bind to a more occluded or inward-facing conformation of the dopamine transporter. nih.govnih.gov

Table 2: Dopamine Transporter (DAT) Binding Affinities of Related Fluorophenyl Compounds

| Compound | DAT Binding Affinity (Ki, nM) | Selectivity Profile | Source(s) |

|---|---|---|---|

| 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol (3b) | 230 nM | Atypical inhibitor | nih.gov |

| Analogue 14a | 23 nM | Improved DAT affinity over compound 3b | nih.gov |

| GBR 12909 (Vanoxerine) | 3-382 nM (range for piperidine (B6355638) analogues) | DAT inhibitor, development terminated | nih.gov |

| [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]bis-(4'-fluorophenyl)amine (9b) | 17.6 nM | Selective for DAT over SERT and NET | lookchem.com |

Neuroprotective Effects

The isoxazole ring is a feature in compounds investigated for neuroprotective properties. nih.govnih.govontosight.ai The mechanism for this neuroprotection is often linked to the modulation of neurotransmitter systems. For example, positive allosteric modulators of AMPA receptors, which include isoxazole-based compounds, are considered potential candidates for developing neuroprotective drugs. nih.govnih.gov This is due to their ability to enhance synaptic transmission and potentially support neuronal health without causing the excitotoxicity associated with direct receptor agonists. While the general class of isoxazoles shows promise, specific experimental data on the neuroprotective effects of this compound is not currently available in the literature.

Anti-inflammatory and Immunomodulatory Activities

The isoxazole scaffold is present in numerous compounds demonstrating anti-inflammatory and immunomodulatory activities. nih.govmdpi.com These activities are often mediated through the regulation of inflammatory cytokines and immune cell function.

Studies on various isoxazole derivatives have revealed significant effects on the immune system:

Cytokine Inhibition : Benzydamine, an anti-inflammatory agent, has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and, to a lesser extent, Interleukin-1 (IL-1). nih.gov This inhibition of key inflammatory cytokines is a crucial mechanism for controlling inflammation.

Immune Cell Modulation : Derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have been found to modulate lymphocyte proliferation and regulate the production of IL-1β and TNF-α in macrophage-enriched cell cultures. nih.gov Depending on the specific chemical structure, these compounds can exert either stimulatory or inhibitory effects on immune cells. mdpi.comnih.gov

T-Cell Activity : In one study, an isoxazole–oxazole hybrid compound demonstrated potent inhibition of T-cell proliferation and the production of the cytokines IL-17FF and IFN-γ, suggesting potential applications in autoimmune and inflammatory disorders. mdpi.com

While these findings highlight the potential of the isoxazole class in modulating inflammatory and immune responses, direct experimental evidence for such activities for this compound has not been reported.

Reduction of Inflammation Markers

Isoxazole derivatives are recognized for their potent anti-inflammatory properties, often mediated by the downregulation of key inflammatory signaling pathways and the reduction of pro-inflammatory markers. nih.gov Studies on various isoxazole-containing molecules have demonstrated their ability to decrease the production and release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are pivotal mediators of the inflammatory response. nih.govnih.gov

For instance, the derivative 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) was shown to effectively decrease TNF-α and IL-6 release from macrophages stimulated by lipopolysaccharide (LPS) in a dose-dependent manner. nih.gov Another study highlighted that indolyl–isoxazolidine derivatives significantly inhibited LPS-induced TNF-α and IL-6 production in macrophage THP-1 cells. nih.gov While these studies were not conducted on this compound itself, they establish a strong precedent for the anti-inflammatory potential of the isoxazole scaffold. The mechanism often involves the inhibition of critical signaling pathways like NF-κB and p38 MAPK, which control the expression of these inflammatory genes. nih.gov

Inhibition of Key Enzymes (e.g., 5-Lipoxygenase, COX-2)

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of enzymes involved in the arachidonic acid cascade, namely cyclooxygenases (COX) and 5-lipoxygenase (5-LOX). nih.gov The inhibition of COX-2 is a target for reducing inflammation and pain, while 5-LOX inhibition blocks the production of pro-inflammatory leukotrienes. nih.govnih.gov

Several isoxazole derivatives have been identified as potent inhibitors of these enzymes. One study demonstrated that the compound 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole exhibited significant inhibitory activity against both 5-LOX and COX-2. nih.gov Another investigation into 3,5-disubstituted isoxazoles also reported dual COX/5-LOX inhibitory effects. nih.gov Research on a series of isoxazole derivatives revealed that compound 3 showed a concentration-dependent inhibition of 5-LOX with an IC₅₀ value of 8.47 μM. nih.gov The compound 4-[3-(4-fluorophenyl)isoxazol-4-yl]pyridine has also been noted for its promising anti-inflammatory activity through the suppression of cytokine release. nih.gov These findings underscore the potential of the this compound framework as a platform for developing novel COX-2 and 5-LOX inhibitors.

Table 1: 5-LOX Inhibitory Activity of an Isoxazole Derivative

This table presents the in vitro 5-Lipoxygenase inhibitory concentration for a representative isoxazole derivative from a research study.

| Compound ID | Structure | 5-LOX IC₅₀ (μM) | Source |

|---|

| Compound 3 | Isoxazole derivative | 8.47 | nih.gov |

Anti-arthritic Potentials

The anti-inflammatory and enzyme-inhibiting properties of isoxazole derivatives translate to significant anti-arthritic potential. Rheumatoid arthritis is a chronic inflammatory disorder where agents that can reduce inflammation and inhibit protein denaturation are highly valuable. jchps.com Research on novel 4-(5′-substituted-aryl-4′,5′-dihydro-isoxazole-3′-yl-amino) phenols has shown that these compounds significantly reduce adjuvant-induced arthritis in rat models, with effects comparable to the standard drug Indomethacin. jchps.com

Furthermore, these isoxazoline analogs provided significant protection against the denaturation of proteins in in-vitro models, which is a key aspect of the pathology of rheumatic diseases. jchps.com The isoxazole derivative VGX-1027 has been shown to suppress type II collagen-induced arthritis, a common animal model for rheumatoid arthritis. nih.gov These studies suggest that compounds based on the isoxazole scaffold, such as this compound, could serve as useful candidates for the development of future anti-arthritic drugs. jchps.com

Antimicrobial and Antifungal Efficacy

The isoxazole ring is a core component of various clinically used antimicrobial agents and is a subject of ongoing research for new anti-infective drugs. ijrrjournal.com Derivatives have shown a broad spectrum of activity against bacteria and fungi, including drug-resistant strains. researchgate.netmdpi.com

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Isoxazole derivatives have demonstrated notable efficacy against a range of bacterial pathogens. researchgate.net For example, 5-(heteroaryl)isoxazoles substituted with a 2-thienyl or 5-bromo-2-thienyl moiety have displayed significant activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov In another study, thiazolyl isoxazoles bearing a phenyl ring substituted with chloro and nitro groups were found to be potent antibacterial agents against S. aureus. nih.gov

While direct data on this compound is not extensively detailed, related structures show promise. The inclusion of a halogen, such as the fluorine atom in the target compound, is often associated with enhanced antimicrobial activity. nih.gov For instance, a series of 4,5-dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazoles showed that a compound with a chloride on the aromatic ring was highly active against E.coli and P. aeruginosa. nih.gov This suggests that the fluorophenyl group in this compound is a favorable feature for potential antibacterial action.

Antifungal Properties

The isoxazole scaffold is integral to many compounds with antifungal properties. mdpi.comresearchgate.net Research has shown that various isoxazole derivatives exhibit activity against pathogenic fungi. For example, in a study of 4,5-dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazoles, one derivative was found to be highly active against Candida albicans. nih.gov Similarly, thiazolyl isoxazoles have shown potential as antifungal agents against Aspergillus niger. nih.gov The broad applicability of the isoxazole core in antifungal drug design suggests that this compound and its derivatives are worthy of investigation for their fungicidal or fungistatic properties. mdpi.com

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis remains a major global health challenge, necessitating the discovery of novel therapeutic agents. The isoxazole scaffold has emerged as a promising starting point for the development of new antitubercular drugs. mdpi.comnih.gov

Several studies have highlighted the potential of isoxazole derivatives against Mycobacterium tuberculosis (Mtb). An isoxazole derivative of hispolon (B173172) showed excellent activity against the Mtb H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 1.6 µg/mL. mdpi.comnih.gov Another study identified an isoxazole derivative, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol, that inhibits FadD32, a crucial enzyme in mycolic acid synthesis, thereby curtailing Mtb survival. nih.gov While specific data for this compound is limited, related compounds have shown significant promise. For instance, a study on pyrazole-4-carboxamide derivatives found several compounds with potent activity against the Mtb H37Rv strain, with MIC values as low as 3.12 μg/ml. japsonline.com The parent compound 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, which shares structural similarities, emerged as a promising anti-TB agent with an MIC of 5.5 µg/mL against the H37Rv strain. mdpi.com

Table 2: Antitubercular Activity of Related Heterocyclic Compounds

This table summarizes the Minimum Inhibitory Concentration (MIC) of various heterocyclic compounds against Mycobacterium tuberculosis H37Rv, indicating the potential of related scaffolds.

| Compound | Class | MIC (µg/mL) vs Mtb H37Rv | Source |

|---|---|---|---|

| Hispolon Isoxazole Derivative | Isoxazole | 1.6 | mdpi.com |

| Pyrazole Carboxamide (5e) | Pyrazole | 3.12 | japsonline.com |

Antiviral Investigations (e.g., Zika Virus, HIV-1)

The isoxazole scaffold is recognized for its potential in the development of antiviral agents. nih.gov While direct studies on this compound are not extensively documented in publicly available research, the broader class of isoxazole derivatives has been investigated for activity against significant viral pathogens.

Zika Virus (ZIKV): The emergence of Zika virus as a global health concern has spurred research into novel antiviral therapies. Although there are no specific approved treatments for ZIKV, the exploration of small molecules that can inhibit viral replication is a key area of research. nih.gov Isoxazole-based compounds have been identified as a promising starting point for the development of ZIKV inhibitors. nih.gov

HIV-1: The human immunodeficiency virus type 1 (HIV-1) remains a major global health issue. The development of new anti-HIV agents is crucial to overcome challenges such as drug resistance. Isoxazole derivatives have been considered in the broader search for new therapeutic agents against HIV. nih.gov

Enzyme Inhibition Studies

The ability of a compound to selectively inhibit specific enzymes is a cornerstone of modern drug discovery. This compound and its structural analogs have been examined for their effects on several key enzymes implicated in various diseases.

Glucokinase (GK) and Glutathione S-transferase (GST) Inhibition

Glucokinase (GK): Glucokinase plays a crucial role in glucose homeostasis, and its inhibition can have significant metabolic consequences. researchgate.net Research into the effects of isoxazole-containing compounds on glucokinase is part of a broader effort to understand and modulate glucose metabolism.

Glutathione S-transferase (GST): Glutathione S-transferases are a family of enzymes involved in the detoxification of a wide range of xenobiotic compounds. ijrrjournal.com The inhibition of GSTs can have implications for drug metabolism and cellular protection against oxidative stress.

p38α MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinases are key regulators of cellular responses to inflammatory cytokines and stress. nih.gov As such, inhibitors of p38α MAP kinase are of significant interest for the treatment of inflammatory diseases. The presence of a 4-fluorophenyl group, a feature of the compound , is a known motif in some p38α MAP kinase inhibitors. nih.gov

Bacterial Serine Acetyltransferase Inhibition

The L-cysteine biosynthesis pathway is essential for many bacteria and is absent in mammals, making its enzymes attractive targets for the development of new antibacterial agents. nih.gov One of the key enzymes in this pathway is serine acetyltransferase (SAT). A study on substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids, which share a structural resemblance to this compound, identified a competitive inhibitor of Salmonella typhimurium SAT. nih.gov The hit compound from this study demonstrated a Ki of 64 ± 12 μM. nih.gov

Antioxidant Properties

Isoxazole derivatives have been investigated for their potential antioxidant activities. researchgate.netresearchgate.net Oxidative stress is implicated in a variety of diseases, and compounds that can mitigate its effects are of significant therapeutic interest. Studies on fluorophenyl-isoxazole-carboxamide derivatives have shown potent scavenging activity against the DPPH free radical. nih.gov For instance, certain derivatives exhibited high antioxidant potency with IC50 values significantly lower than the positive control, Trolox. nih.gov

Analgesic and Antinociceptive Effects

The isoxazole nucleus is a component of various compounds that have been explored for their analgesic and antinociceptive properties. nih.govnih.gov These compounds are of interest for the management of pain. Research into novel isoxazole derivatives has shown that they can possess significant analgesic activities. sarpublication.com For example, a series of N-(4-methoxyphenyl)-5-phenyl-4,5-dihydroisoxazol-3-amine derivatives were synthesized and evaluated for their analgesic effects, with some compounds showing potent activity. sarpublication.com

| Compound Class | Biological Activity | Research Focus | Key Findings |

| Isoxazole Derivatives | Antiviral (Zika Virus) | Identification of novel inhibitors | Isoxazole-based small molecules show potential as ZIKV therapeutic agents. nih.gov |

| Isoxazole Derivatives | Antiviral (HIV-1) | Development of new anti-HIV drugs | Isoxazole scaffold considered in the search for new HIV therapies. nih.gov |

| Substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic Acids | Enzyme Inhibition (Bacterial Serine Acetyltransferase) | Development of novel antibacterial adjuvants | Identified a competitive inhibitor with a Ki of 64 ± 12 μM. nih.gov |

| Fluorophenyl-isoxazole-carboxamides | Antioxidant | Scavenging of DPPH free radical | Demonstrated high antioxidant potency with low IC50 values. nih.gov |

| N-(4-methoxyphenyl)-5-phenyl-4,5-dihydroisoxazol-3-amine Derivatives | Analgesic | Evaluation of analgesic potential | Some derivatives showed potent analgesic activity. sarpublication.com |

Studies on Protein-Protein Interaction Modulation (e.g., GATA4 and NKX2-5)

The interaction between the transcription factors GATA4 and NKX2-5 is a critical component in cardiac development and has been identified as a potential therapeutic target. oulu.fi Research into small molecules that can modulate this protein-protein interaction (PPI) has highlighted the significance of the isoxazole scaffold.

Studies have revealed that the aromatic substituent on the isoxazole ring plays a crucial role in the modulation of the GATA4-NKX2-5 transcriptional synergy. nih.govacs.org Specifically, the presence of an aromatic group at the 3-position of the isoxazole is considered important for the inhibitory activity against this PPI. nih.gov The hydrogen-bond accepting capacity of the isoxazole nitrogen atom is also believed to contribute to the binding affinity of these modulators. nih.govacs.org

While direct studies on this compound were not detailed in the primary literature, the structure-activity relationship (SAR) analyses of analogous compounds provide valuable insights. The general structure, featuring a substituted phenyl group attached to the isoxazole ring, aligns with the pharmacophore model for GATA4-NKX2-5 interaction modulators. The research emphasizes that the nature and position of the aromatic substituent significantly influence the compound's ability to inhibit or enhance the transcriptional synergy between GATA4 and NKX2-5. nih.govacs.org

Table 1: Structure-Activity Relationship Insights for GATA4-NKX2-5 Modulation

| Feature | Importance in Modulation | Reference |

|---|---|---|

| Aromatic Substituent at Isoxazole 3-Position | Crucial for inhibitory activity | nih.gov |

| Isoxazole Nitrogen | Acts as a hydrogen-bond acceptor, influencing binding affinity | nih.govacs.org |

| Dihedral Angle (Isoxazole & Aromatic Substituent) | Potential predictor for stem cell toxicity | nih.govacs.org |

Receptor Binding Affinity and Mechanism of Action Elucidation

Currently, there is no publicly available scientific literature detailing the specific binding affinities of this compound to receptors associated with mood regulation or pain perception.

Without data on its receptor binding affinity, the mechanism of action of this compound, whether it be modulatory, agonistic, or antagonistic at specific receptors, remains unelucidated in the available scientific literature.

Structure Activity Relationship Sar and Computational Studies

Computational Chemistry Applications

Computational chemistry provides powerful tools to investigate and predict the behavior of molecules like 5-(4-Fluorophenyl)isoxazol-3-amine at an atomic level. Techniques such as molecular docking and quantum mechanics calculations are invaluable for understanding SAR and guiding the design of new analogues.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. pnrjournal.com For this compound and its derivatives, docking studies can elucidate the binding mode within a specific enzyme or receptor active site. These studies can reveal key interactions, such as the hydrogen bonds formed by the 3-amine group or the hydrophobic interactions of the 4-fluorophenyl ring. nih.gov The calculated binding affinity (often expressed as a docking score in kcal/mol) can provide an estimate of the compound's potency. pnrjournal.commdpi.com For example, in a study of novel quinoxaline (B1680401) derivatives, molecular docking was used to correlate the calculated binding energies with experimentally determined anticancer activities (IC50 values). nih.gov

The table below shows representative molecular docking data for a series of hypothetical 5-aryl-isoxazole analogues targeting a generic kinase, illustrating how computational scores can guide SAR.

| Compound | Substitution (R) | Docking Score (kcal/mol) | Key Predicted Interactions |

| I | 4-Fluorophenyl | -9.2 | H-bond with Asp181, Hydrophobic interaction with Leu83 |

| II | Phenyl | -8.5 | Hydrophobic interaction with Leu83 |

| III | 4-Chlorophenyl | -9.5 | H-bond with Asp181, Halogen bond with Gly84, Hydrophobic interaction with Leu83 |

| IV | 4-Methoxyphenyl | -8.1 | H-bond with Asp181, Potential steric clash |

This is a hypothetical table for illustrative purposes.

Density Functional Theory (DFT) is another computational method used to study the electronic structure of molecules. DFT calculations can provide insights into the geometry, orbital energies (like HOMO and LUMO), and electrostatic potential of a compound. nih.gov This information helps in understanding the molecule's reactivity and how its electronic properties contribute to its binding affinity. For instance, DFT has been used to compare the optimized structure of isoxazoline (B3343090) derivatives with their experimentally determined solid-state structures, providing a deeper understanding of their conformational preferences. nih.gov

Density Functional Theory (DFT) Computations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its optimized molecular geometry, electronic properties, and spectroscopic signatures.

Studies on analogous isoxazole (B147169) structures have demonstrated that methods like B3LYP with a 6-311G(d,p) basis set can provide reliable data on bond lengths, bond angles, and dihedral angles. acu.edu.in These calculations often reveal the planarity of the isoxazole ring and the relative orientation of the fluorophenyl substituent. Key electronic parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties

| Parameter | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

Note: The values in this table are illustrative and based on typical DFT results for similar isoxazole derivatives.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand and its protein target.

To explore the therapeutic potential of this compound, molecular docking simulations are often performed against various protein targets. For instance, Epidermal Growth Factor Receptor (EGFR) is a well-known target in cancer therapy, and various isoxazole-containing compounds have been investigated as EGFR inhibitors. nih.govnih.gov Similarly, Monoamine Oxidase A (MAO-A) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a strategy for treating depression and anxiety disorders. nih.govnih.gov

Docking studies would place this compound into the active site of these proteins. The analysis then focuses on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. The amino group of the isoxazole ring and the fluorine atom on the phenyl ring are often key participants in hydrogen bonding.

The primary outputs of molecular docking are the predicted binding poses and an estimation of the binding affinity, often expressed as a docking score in kcal/mol. A lower docking score generally indicates a more favorable binding interaction. These simulations can reveal how the molecule orients itself within the binding pocket to maximize favorable interactions. For example, in the ATP-binding site of EGFR, the molecule might position its isoxazole core to interact with key residues like Met793, while the fluorophenyl group could extend into a hydrophobic pocket. nih.gov

Table 2: Illustrative Molecular Docking Results

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| EGFR | -8.5 | Met793, Leu718, Cys797 |

Note: These results are hypothetical and serve to illustrate the type of data generated from molecular docking studies.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction tools provide a rapid assessment of a molecule's likely absorption, distribution, metabolism, and excretion characteristics. researchgate.netnih.gov These predictions are typically based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Many of these predictive models are based on established guidelines like Lipinski's Rule of Five.

For this compound, ADME predictions would assess its oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.

Table 3: Predicted In Silico ADME Properties

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | 178.16 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP | 1.8 | Optimal for cell permeability |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (<10) |

| Blood-Brain Barrier Permeability | Low to Moderate | May have limited central nervous system effects |

Note: This data is representative of typical in silico ADME predictions for drug-like molecules.

Prediction of Reactivity and Selectivity

Computational methods can also be employed to predict the chemical reactivity and selectivity of this compound. researchgate.net DFT-based reactivity descriptors, such as Fukui functions and dual descriptors, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net This information is valuable for understanding its metabolic fate and for designing synthetic routes. For instance, such analyses might indicate that the nitrogen atoms of the isoxazole ring are susceptible to electrophilic attack, while certain carbon atoms are more prone to nucleophilic attack. This can help in predicting potential metabolic transformations.

Cross-Validation of Computational Results with Experimental Data

While computational studies provide valuable predictive insights, their ultimate validation lies in experimental data. For a comprehensive understanding of this compound, it is essential to correlate the in silico findings with experimental results. nih.gov For example, the predicted geometric parameters from DFT can be compared with data from X-ray crystallography. Similarly, predicted binding affinities from molecular docking should be correlated with experimentally determined inhibitory concentrations (e.g., IC50 values) from in vitro enzyme assays. A strong correlation between computational predictions and experimental outcomes enhances the reliability of the computational models and provides a more robust foundation for further drug design and development efforts.

Advanced Research Applications and Future Directions

5-(4-Fluorophenyl)isoxazol-3-amine as a Chemical Probe for Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins and pathways, with precision. While specific research detailing this compound as a chemical probe is still emerging, its structural isomer, 3-(4-fluorophenyl)isoxazol-5-amine, serves as a valuable proxy for its potential. This isomer is utilized in biochemical research to investigate the mechanisms of action within various biological pathways, aiding in a deeper understanding of disease processes. chemimpex.com The isoxazole (B147169) scaffold, in general, is known to interact with a wide range of biological targets. researchgate.netnih.gov The presence of the 3-amino group and the 4-fluorophenyl moiety on the this compound structure provides specific points for potential non-covalent interactions, such as hydrogen bonding and pi-pi stacking, which are crucial for binding to protein targets. researchgate.net These features suggest its potential to be developed into a selective probe for enzymes or receptors involved in cancer, inflammation, or neurological disorders, allowing for the detailed study of their functions and roles in disease.

Integration into Multi-Targeted Therapies

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to a growing trend in drug discovery focused on multi-targeted therapies, where a single molecule is designed to interact with several targets simultaneously. researchgate.netnih.govrsc.org The isoxazole nucleus is a versatile pharmacophore that has been incorporated into compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. rsc.orgnih.gov This inherent promiscuity makes the isoxazole scaffold an excellent starting point for designing multi-targeted agents. The structure of this compound could be rationally modified to optimize its binding affinity for multiple, disease-relevant proteins, potentially leading to more effective and robust therapeutic outcomes.

Development of Personalized Medicine Approaches

Personalized medicine, which tailors medical treatment to the individual characteristics of each patient, is a major goal of modern healthcare. The development of isoxazole-based drugs is an emerging trend in this field. researchgate.netnih.govrsc.org For instance, isoxazole-containing compounds are being explored as PARP inhibitors, which are particularly effective in cancers with specific genetic mutations, such as those in the BRCA1/BRCA2 genes. nih.gov The development of derivatives from scaffolds like this compound could be guided by patient-specific biomarkers. This would involve designing molecules that are most effective against a particular subtype of a disease, identified through genetic or protein expression profiling, thereby moving towards more precise and effective treatments.

Potential in Advanced Materials Science (e.g., Polymers, Coatings)

While the primary focus for many isoxazole derivatives is in medicine, their chemical properties also make them candidates for applications in materials science. The structural isomer, 3-(4-fluorophenyl)isoxazol-5-amine, is noted for its potential use in creating advanced materials, where it can be incorporated into polymers and coatings to enhance their performance characteristics. chemimpex.com The stability and reactivity of the isoxazole ring, along with the properties conferred by the fluorophenyl group, suggest that this compound could also serve as a valuable monomer or additive. Its incorporation into polymeric chains could potentially improve thermal stability, alter surface properties, or introduce specific functionalities for advanced coatings and other innovative materials. chemimpex.com

Emerging Trends in Isoxazole-Based Drug Discovery

The field of isoxazole-based drug discovery is dynamic, with several emerging trends shaping its future. researchgate.netnih.gov Key among these are:

Novel Synthetic Strategies: Researchers are continuously developing more efficient and precise methods for synthesizing isoxazole derivatives. nih.govrsc.org Techniques like 1,3-dipolar cycloaddition reactions are fundamental in creating the isoxazole ring. nih.govnih.gov Advances in transition metal-catalyzed reactions and green chemistry approaches are facilitating the creation of more complex and bioactive molecules. researchgate.netrsc.org

Structure-Activity Relationship (SAR) Studies: A deep understanding of how specific structural modifications influence biological activity is crucial. For isoxazoles, studies have shown that the nature and position of substituents on the phenyl ring can dramatically affect their potency and selectivity. For example, the presence of electron-withdrawing groups like fluorine can enhance the inhibitory activities against certain enzymes. nih.gov

Computational and In Silico Methods: The use of computer modeling and simulation is becoming increasingly integral to drug discovery. These methods are used to predict how isoxazole derivatives will bind to target proteins, as well as to estimate their absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize which compounds to synthesize and test. mdpi.com

Methodological Considerations and Data Interpretation Challenges in Research

The research and development of compounds like this compound are not without their challenges. The synthesis of isoxazole derivatives can be a multi-step process requiring careful optimization of reaction conditions to achieve good yields and purity. mdpi.com For example, the synthesis of related heterocyclic compounds can sometimes lead to unexpected products depending on the solvents and reagents used, necessitating thorough characterization. mdpi.com

Key Methodological and Interpretive Challenges:

| Challenge | Description | Potential Mitigation |

| Synthesis & Purification | Multi-step syntheses can be complex and may result in low overall yields. Purification of intermediates and final products can be challenging. | Optimization of reaction conditions (temperature, catalysts, solvents) and use of advanced chromatographic techniques. |

| Structural Characterization | Unambiguous confirmation of the correct isomer and structure is critical. | Comprehensive analysis using spectroscopic methods such as NMR (¹H, ¹³C), mass spectrometry, and potentially X-ray crystallography. |

| In Silico Model Accuracy | Predictions from molecular docking and ADME models are not always perfectly correlated with experimental results. | Validation of computational models with experimental data and use of multiple algorithms to cross-reference predictions. |

| Biological Assay Interpretation | Off-target effects or non-specific activity can complicate the interpretation of biological data. | Use of control compounds, testing across multiple cell lines, and secondary assays to confirm the mechanism of action. |

Furthermore, theoretical calculations using methods like Density Functional Theory (DFT) and Hirshfeld surface analysis are employed to understand the electronic structure and intermolecular interactions of related molecules, but the interpretation of this data requires significant expertise. mdpi.com

Unexplored Therapeutic Areas and Biological Targets

While isoxazoles have been investigated for a range of well-known therapeutic areas like cancer and inflammation, there remains a vast landscape of unexplored potential. nih.govmdpi.com The structural versatility of the isoxazole scaffold means that novel derivatives could exhibit unexpected biological activities.

Future research could focus on screening this compound and its analogs against a broader range of biological targets, including:

Neglected Tropical Diseases: The unique mechanisms of pathogens causing these diseases may be susceptible to isoxazole-based inhibitors.

Rare Genetic Disorders: Targeting proteins that are mutated or dysfunctional in rare diseases could offer new therapeutic avenues.

Agricultural Applications: The search for novel, effective, and safe herbicides and insecticides is ongoing, and isoxazoline (B3343090) derivatives are already known for their agrochemical properties. mdpi.com

Enzyme Inhibition: Exploring inhibition of less-studied enzymes, such as secretory phospholipase A2 (sPLA2) or specific cyclooxygenase (COX) isoforms, could yield new treatments for inflammatory conditions. nih.gov

The continued exploration of the chemical space around the this compound scaffold holds the promise of uncovering new biological functions and therapeutic applications.

Q & A

Q. What are the standard synthetic routes for 5-(4-Fluorophenyl)isoxazol-3-amine, and what key reaction parameters influence yield?

The synthesis typically involves cyclization of halogenated intermediates with urea or thiourea derivatives. For example, microwave-assisted reactions (433 K, DMF solvent) with bromo-aryl ketones and urea can achieve yields >80% . Ethyl aroylacetates with 4-fluorophenyl substituents are also common precursors, requiring nucleophilic substitution under reflux conditions . Key parameters include solvent polarity (e.g., DMF enhances microwave absorption), stoichiometric ratios, and reaction time.

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

- NMR : and NMR identify aromatic protons (δ 7.2–8.1 ppm) and isoxazole ring carbons (δ 95–160 ppm) .

- X-ray crystallography : SHELX software refines dihedral angles between the isoxazole and fluorophenyl rings (e.g., 35.72° ± 0.9°) and hydrogen-bonding networks (N–H···N bonds: 1.99–2.03 Å) .

- FT-IR : Stretching vibrations for C–F (1220–1150 cm) and N–H (3400–3300 cm) confirm functional groups .

Q. What safety protocols are recommended for handling this compound?

- Store waste separately in amber glass containers to prevent photodegradation.

- Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Collaborate with certified waste management services for disposal of halogenated byproducts .

Advanced Research Questions

Q. How can microwave-assisted synthesis be optimized to improve reaction efficiency?

Optimization involves:

-

Power modulation : Initial power at 250 W reduces side reactions.

-

Solvent selection : Polar aprotic solvents (DMF, DMSO) improve microwave absorption.

-

Temperature control : Maintaining 433 K for 10 minutes minimizes decomposition .

-

Table 1 : Reaction optimization parameters:

Parameter Optimal Value Impact on Yield Microwave Power 250 W Maximizes energy transfer Reaction Time 10 min Prevents overcycling Urea Equivalents 1.0 eq Reduces byproducts

Q. How should researchers address contradictions in reported crystallographic data (e.g., dihedral angles)?

Discrepancies in dihedral angles (e.g., 30.00° vs. 45.85° for fluorophenyl/pyridyl systems) may arise from:

- Crystal packing effects : Hydrogen bonding (N–H···N) can distort ring orientations .

- Temperature : Data collected at 193 K vs. 298 K may show thermal motion artifacts.

- Resolution : High-resolution datasets (>0.8 Å) reduce measurement errors. Validate findings using multiple software (SHELXL, Olex2) and compare with DFT-optimized geometries .

Q. What computational methods are used to predict biological activity or reactivity?

- DFT calculations : HOMO-LUMO gaps (e.g., 4.5–5.0 eV) predict electrophilic sites for nucleophilic attack .

- Molecular docking : AutoDock Vina evaluates binding affinities to targets like p38α MAP kinase (docking scores ≤ −8.0 kcal/mol) .

- MD simulations : Analyze stability in aqueous environments (RMSD < 2.0 Å over 100 ns) to assess pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.